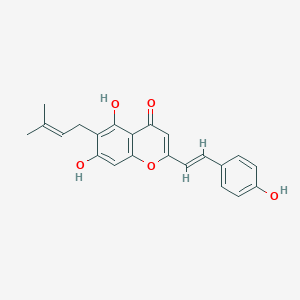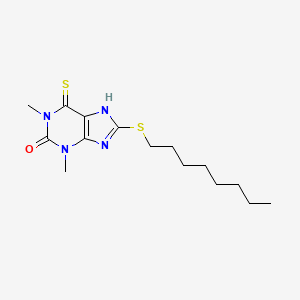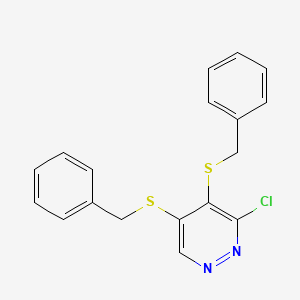
4,5-Bis(benzylsulfanyl)-3-chloropyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(benzylsulfanyl)-3-chloropyridazine is a heterocyclic compound that features a pyridazine ring substituted with benzylsulfanyl groups at positions 4 and 5, and a chlorine atom at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(benzylsulfanyl)-3-chloropyridazine typically involves the reaction of 3-chloropyridazine with benzyl mercaptan in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete substitution at the desired positions. The general reaction scheme is as follows:
3-chloropyridazine+2benzyl mercaptan→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Bis(benzylsulfanyl)-3-chloropyridazine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzylsulfanyl groups.
Substitution: The chlorine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, modified benzylsulfanyl groups.
Substitution: Various substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(benzylsulfanyl)-3-chloropyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4,5-Bis(benzylsulfanyl)-3-chloropyridazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzylsulfanyl groups and the chlorine atom play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 4,5-Bis(benzylsulfanyl)-3(2H)-pyridazinone
- 4,5-Bis(benzylsulfanyl)phthalonitrile
Comparison: 4,5-Bis(benzylsulfanyl)-3-chloropyridazine is unique due to the presence of the chlorine atom at position 3, which can be a site for further functionalization. This makes it more versatile compared to similar compounds that lack this reactive site. Additionally, the combination of benzylsulfanyl groups and the pyridazine ring provides a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
5273-29-0 |
|---|---|
Molekularformel |
C18H15ClN2S2 |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
4,5-bis(benzylsulfanyl)-3-chloropyridazine |
InChI |
InChI=1S/C18H15ClN2S2/c19-18-17(23-13-15-9-5-2-6-10-15)16(11-20-21-18)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
InChI-Schlüssel |
QDHXRHUGDGBXDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



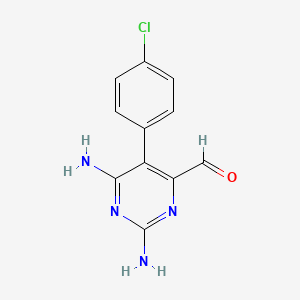

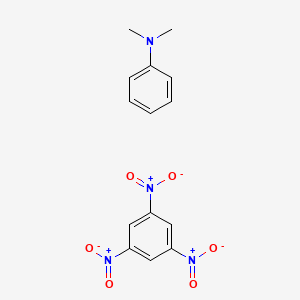
![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
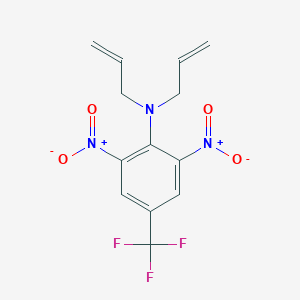
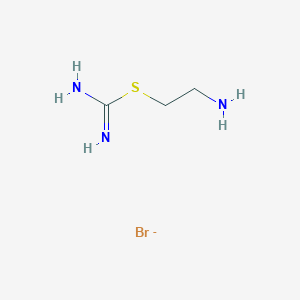
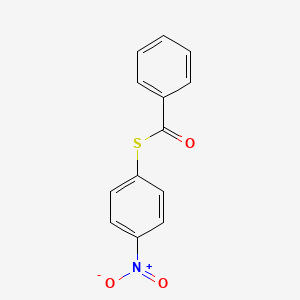
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
